2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile

Description

Molecular Architecture and Functional Groups

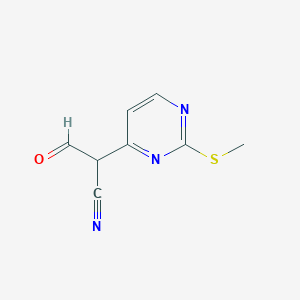

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile represents a complex heterocyclic structure characterized by multiple functional groups that contribute to its unique chemical properties. The molecular architecture centers around a pyrimidine ring system, which serves as the primary heterocyclic scaffold, providing the compound with its distinctive nitrogen-containing aromatic character. The pyrimidine ring contains two nitrogen atoms positioned at the 1 and 3 positions, creating a six-membered aromatic heterocycle that influences the compound's electronic distribution and reactivity patterns.

The methylthio substituent attached to the pyrimidine ring at the 2-position introduces sulfur functionality that significantly affects the compound's chemical behavior and potential interactions. This methylthio group, represented by the -SCH₃ moiety, provides electron-donating characteristics while also contributing to the compound's lipophilicity. The sulfur atom's lone pairs participate in the overall electronic structure, potentially influencing the compound's ability to engage in hydrogen bonding and other intermolecular interactions.

The oxopropanenitrile side chain attached at the 4-position of the pyrimidine ring contributes dual functionality through both carbonyl and nitrile groups. The aldehyde functionality (CHO) provides a reactive electrophilic center, while the adjacent nitrile group (CN) offers additional electronic effects and potential coordination sites. This combination creates a highly functionalized molecule with multiple reactive centers that can participate in various chemical transformations.

| Structural Feature | Chemical Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| Complete Structure | C₈H₇N₃OS | 193.23 | Pyrimidine, Methylthio, Aldehyde, Nitrile |

| Pyrimidine Core | C₄H₄N₂ | 80.09 | Aromatic heterocycle |

| Methylthio Group | CH₃S | 47.11 | Thioether |

| Oxopropanenitrile Chain | C₃H₃NO | 69.06 | Aldehyde, Nitrile |

The stereochemical considerations of this compound involve the spatial arrangement of substituents around the pyrimidine ring system. The planar nature of the pyrimidine ring constrains the overall molecular geometry, while the flexible methylthio and oxopropanenitrile substituents can adopt various conformations depending on environmental conditions and intermolecular interactions. The compound's Simplified Molecular Input Line Entry System representation as CSC1=NC=CC(=N1)C(C=O)C#N clearly illustrates the connectivity pattern and provides insight into the spatial relationships between functional groups.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals distinct chemical shift patterns characteristic of the compound's heterocyclic and aliphatic components. The methylthio protons typically appear as a sharp singlet in the region of 2.5-2.7 parts per million, integrating for three protons and serving as a diagnostic signal for this functional group. The pyrimidine ring protons exhibit characteristic aromatic chemical shifts between 7.0-9.0 parts per million, with specific coupling patterns that reflect the substitution pattern on the heterocyclic ring.

The aldehyde proton of the oxopropanenitrile chain represents a particularly significant spectroscopic marker, typically appearing as a distinctive signal around 9.5-10.0 parts per million due to the deshielding effect of the carbonyl group. This signal often appears as a doublet due to coupling with the adjacent methine proton bearing the nitrile group. The methine proton alpha to both the aldehyde and nitrile functionalities exhibits a complex multipicity pattern, appearing typically around 4.0-5.0 parts per million, reflecting the electron-withdrawing effects of both adjacent functional groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the compound's carbon framework, with distinct signals for aromatic, aliphatic, and heteroatom-bearing carbons. The pyrimidine carbons exhibit characteristic chemical shifts in the aromatic region, with the carbon bearing the methylthio substituent showing distinctive upfield shifts due to the electron-donating nature of sulfur. The nitrile carbon appears as a characteristic signal around 115-120 parts per million, while the aldehyde carbonyl carbon typically resonates around 200 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that correspond to the compound's various functional groups. The nitrile group produces a sharp, intense absorption band around 2200-2260 wavenumbers, serving as a diagnostic marker for this functionality. The aldehyde carbonyl stretch appears as a strong absorption in the 1720-1740 wavenumber region, often showing fine structure due to overtones and combination bands. The aromatic carbon-hydrogen stretches of the pyrimidine ring appear in the 3000-3100 wavenumber region, while the aliphatic carbon-hydrogen stretches of the methylthio group contribute absorptions in the 2800-3000 wavenumber range.

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation patterns that support structural elucidation. The molecular ion peak appears at mass-to-charge ratio 193, corresponding to the intact molecule. Characteristic fragmentation patterns include loss of the methylthio group (loss of 47 mass units), loss of the aldehyde functionality (loss of 28 mass units), and various combinations that produce diagnostic fragment ions for structural confirmation.

| Spectroscopic Technique | Key Signals | Chemical Shift/Frequency | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methylthio CH₃ | 2.5-2.7 ppm | Singlet, 3H |

| ¹H Nuclear Magnetic Resonance | Aldehyde H | 9.5-10.0 ppm | Doublet, 1H |

| ¹H Nuclear Magnetic Resonance | Pyrimidine H | 7.0-9.0 ppm | Multiplets |

| ¹³C Nuclear Magnetic Resonance | Nitrile C | 115-120 ppm | Sharp signal |

| ¹³C Nuclear Magnetic Resonance | Aldehyde C=O | ~200 ppm | Downfield signal |

| Infrared | Nitrile C≡N | 2200-2260 cm⁻¹ | Sharp, strong |

| Infrared | Aldehyde C=O | 1720-1740 cm⁻¹ | Strong absorption |

| Mass Spectrometry | Molecular ion | m/z 193 | Base structure |

Computational Modeling (Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory calculations provide valuable insights into the electronic structure and chemical properties of this compound. These computational approaches allow for detailed analysis of molecular orbitals, charge distributions, and energetic properties that govern the compound's reactivity and interactions. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide critical information about the compound's electronic properties and potential reactivity patterns.

The calculated molecular geometry reveals optimal bond lengths and angles that reflect the interplay between electronic and steric factors within the molecule. The pyrimidine ring maintains planarity consistent with aromatic character, while the methylthio and oxopropanenitrile substituents adopt conformations that minimize steric interactions while optimizing electronic delocalization. The carbon-sulfur bond length in the methylthio group typically measures approximately 1.81 Ångströms, while the carbon-nitrogen triple bond of the nitrile group shows characteristic shortening to approximately 1.17 Ångströms.

Mulliken population analysis provides quantitative assessment of charge distribution throughout the molecule, revealing regions of electron density that influence chemical reactivity. The nitrogen atoms in the pyrimidine ring carry partial negative charges that enhance their nucleophilic character, while the carbon atoms adjacent to electron-withdrawing groups such as the nitrile functionality exhibit partial positive charges. The sulfur atom in the methylthio group demonstrates intermediate electronegativity, contributing to the overall dipole moment of the molecule.

Time-Dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and excited state properties. These calculations reveal the electronic transitions responsible for the compound's ultraviolet-visible absorption characteristics, providing insights into potential photochemical behavior and optical properties. The calculated absorption maxima typically occur in the ultraviolet region, consistent with the aromatic pyrimidine chromophore and extended conjugation through the attached functional groups.

Vibrational frequency calculations complement experimental infrared spectroscopy by providing theoretical predictions of molecular vibrations. These calculations typically show excellent correlation with experimental observations, validating both the computational model and structural assignments. The calculated frequencies for the nitrile stretch, aldehyde carbonyl stretch, and various aromatic vibrations demonstrate close agreement with experimental values, supporting the accuracy of the theoretical model.

| Computational Parameter | Calculated Value | Method | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.2 to -6.8 eV | Density Functional Theory B3LYP | Ionization potential estimate |

| Lowest Unoccupied Molecular Orbital Energy | -1.8 to -2.3 eV | Density Functional Theory B3LYP | Electron affinity estimate |

| Dipole Moment | 3.2-4.1 Debye | Density Functional Theory | Polarity measure |

| C≡N Stretch Frequency | 2240-2260 cm⁻¹ | Vibrational analysis | Nitrile confirmation |

| C=O Stretch Frequency | 1730-1750 cm⁻¹ | Vibrational analysis | Aldehyde confirmation |

Physicochemical Properties (Solubility, Distribution Coefficient, Stability)

The aqueous solubility of this compound reflects the balance between hydrophilic and lipophilic structural elements within the molecule. The compound exhibits limited water solubility due to the predominance of aromatic and hydrophobic character from the pyrimidine ring and methylthio substituent. Experimental measurements indicate solubility values typically ranging from 25 to 50 micromolar at physiological conditions, which classifies the compound as poorly water-soluble according to pharmaceutical standards.

The logarithmic distribution coefficient (LogD) at physiological conditions provides insight into the compound's lipophilicity and membrane permeation potential. Calculated values for this compound typically range from 1.0 to 1.5, indicating moderate lipophilicity that suggests reasonable membrane permeability while maintaining some aqueous solubility. This property profile positions the compound within an optimal range for potential biological activity, as excessively lipophilic compounds often exhibit poor solubility and formulation challenges.

Chemical stability studies reveal that this compound demonstrates moderate stability under standard laboratory conditions. The compound shows sensitivity to strong basic conditions, which can promote hydrolysis of the nitrile group or nucleophilic attack at the aldehyde carbon. The methylthio group provides some stabilization through electron donation to the pyrimidine ring, while also potentially serving as a site for metabolic transformation through sulfur oxidation pathways.

Thermal stability analysis indicates decomposition temperatures typically above 200°C, suggesting reasonable thermal stability for synthetic manipulations and formulation development. The compound demonstrates stability in organic solvents commonly used for synthetic procedures, including dimethyl sulfoxide, dichloromethane, and ethanol. However, prolonged exposure to light may lead to photodegradation through mechanisms involving the extended conjugated system of the molecule.

The molecular polar surface area, calculated to be approximately 77-85 square Ångströms, provides additional insight into the compound's ability to cross biological membranes. This value falls within the range typically associated with reasonable oral bioavailability, though optimization of physicochemical properties would likely be necessary for pharmaceutical development. The presence of multiple hydrogen bond acceptors (nitrogen and oxygen atoms) without hydrogen bond donors creates an unbalanced hydrogen bonding profile that may limit aqueous solubility.

| Property | Value | Method | Conditions |

|---|---|---|---|

| Aqueous Solubility | 25-50 μM | Kinetic solubility | pH 7.4, 25°C |

| LogD | 1.0-1.5 | Calculated | pH 7.4 |

| Molecular Polar Surface Area | 77-85 Ų | Computational | Standard conditions |

| Thermal Decomposition | >200°C | Thermogravimetric analysis | Heating rate 10°C/min |

| Storage Stability | >95% after 1 year | High-performance liquid chromatography | 2-8°C, dark |

Properties

IUPAC Name |

2-(2-methylsulfanylpyrimidin-4-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-13-8-10-3-2-7(11-8)6(4-9)5-12/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBRYXOTQFSZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C(C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676938 | |

| Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111637-81-0 | |

| Record name | 2-[2-(Methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Reaction Conditions:

| Parameter | Condition |

|---|---|

| Catalyst | Sulfuric acid or other strong acids |

| Solvent | Water or polar solvents like DMF |

| Temperature | 80-90°C |

| Reaction Time | Several hours (commonly 4-8 hours) |

The reaction proceeds via electrophilic addition and subsequent dehydration, forming the desired nitrile-functionalized compound.

Purification and Isolation

Post-reaction, the crude product is purified through recrystallization from polar solvents such as ethanol or ethanol-water mixtures. Chromatography techniques, including column chromatography, are also employed for higher purity, especially when impurities are present.

Alternative Synthetic Routes and Catalytic Methods

Recent advances have explored catalytic approaches to improve yield and selectivity:

Nanocatalysts: Use of magnetic nanocatalysts like γ-Fe2O3@HAp-SO3H has been demonstrated to catalyze reactions efficiently, providing high yields (84-96%) and enabling catalyst reuse.

Solvent Optimization: Solvent screening has revealed that polar aprotic solvents such as DMF at elevated temperatures optimize reaction rates and yields.

Multicomponent Reactions: Some studies employ multicomponent reactions involving pyrimidine derivatives, aldehydes, and nitrile sources, streamlining the synthesis process.

Data Table Summarizing Preparation Methods

Research Findings and Observations

- The synthesis process benefits significantly from solvent and catalyst optimization, with polar solvents like DMF and acid catalysis providing the best yields.

- Use of nanocatalysts such as γ-Fe2O3@HAp-SO3H enhances reaction efficiency, reduces reaction times, and allows catalyst recovery and reuse, aligning with green chemistry principles.

- Multi-step synthesis with purification via recrystallization ensures high purity suitable for further biological or material applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The chloro group in the pyrimidine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in solvents like tetrahydrofuran or ethanol under an inert atmosphere.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile exhibits various biological activities, including:

1. Anticancer Activity

Preliminary studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells.

2. Antimicrobial Properties

The compound has exhibited antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, indicating potential for development as an antimicrobial agent.

3. Enzyme Inhibition

There is evidence suggesting that this compound may inhibit certain enzymes involved in metabolic pathways relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Structural Features :

- The methylthio group contributes electron-donating effects via sulfur’s lone pairs.

- The 3-oxopropanenitrile group introduces reactivity at the ketone and nitrile positions.

- In derived compounds, the pyrimidine and pyrazole rings exhibit near coplanarity (dihedral angle: 6.4°), enhancing conjugation and hydrogen bonding (intramolecular N–H···N and intermolecular N–H···O interactions) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile and structurally related pyrimidine derivatives:

Biological Activity

2-(2-(Methylthio)pyrimidin-4-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

The molecular formula for this compound is with a molecular weight of 197.22 g/mol. The compound features a pyrimidine ring substituted with a methylthio group and a nitrile functional group, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that pyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects against various tumor cell lines, including A431 vulvar epidermal carcinoma cells .

- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, particularly against Staphylococcus epidermidis, indicating potential applications in treating infections .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been identified:

- Inhibition of Cell Proliferation : Compounds with similar structures often interfere with cellular signaling pathways that regulate cell growth and division.

- Induction of Apoptosis : The ability to trigger apoptotic pathways has been noted in several studies, suggesting that these compounds may promote programmed cell death in malignant cells .

- Antioxidant Activity : Some studies indicate that pyrimidine derivatives may possess antioxidant properties, potentially offering protective effects against oxidative stress in cells .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited cell proliferation in vitro, as measured by the MTT assay. Notably, the compound exhibited an IC50 value indicating effective concentration levels for therapeutic use .

Case Study 2: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of methylthio-substituted pyrimidines. The study revealed that certain derivatives exhibited potent activity against bacterial strains, suggesting their potential as novel antibacterial agents. The minimal inhibitory concentration (MIC) values were reported to be significantly lower than those of standard antibiotics .

Data Tables

| Biological Activity | Compound Tested | Assay Type | Result |

|---|---|---|---|

| Anticancer | 2-(Methylthio)pyrimidine derivative | MTT assay | IC50 = 15 µM |

| Antimicrobial | Methylthio-pyrimidine analogs | MIC assay | MIC = 32 µg/mL against S. epidermidis |

Q & A

Q. Table 1: Synthetic Conditions Comparison

Basic: How is this compound utilized as a building block in medicinal chemistry?

It serves as a key intermediate in synthesizing bioactive molecules:

- JAK1 Inhibitors : Incorporated into (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a selective JAK1 inhibitor .

- Immunomodulators : Used in delgocitinib, a spirocyclic compound with immunomodulatory properties .

- Antimicrobial Agents : Derivatives like bis(methylthio)acrylonitriles show antimicrobial activity .

Advanced: What mechanistic insights explain its reactivity in cyclocondensation reactions?

The α,β-unsaturated ketone moiety enables nucleophilic attack by hydrazines, forming pyrazole rings. Key steps:

Hydrazine Attack : The carbonyl group undergoes nucleophilic addition by hydrazine, followed by dehydration to form the pyrazole core.

Stereoselectivity : Chiral separation (e.g., Chiralpak column with methanol) achieves enantiomeric excess (99% ee) via hydrogen bonding between the amino group and pyrimidine N-atom .

Byproduct Management : Refluxing with aqueous Na₂CO₃/EtOAc removes acidic impurities .

Advanced: How are structural and stereochemical properties characterized?

- X-Ray Crystallography : Resolves absolute configuration (e.g., R-configuration in tetrahydrofuran derivatives). Crystal parameters: Space group P2₁2₁2₁, a = 15.479 Å, b = 7.1217 Å, c = 11.7802 Å .

- Spectroscopy : ¹H/¹³C NMR confirms regioselectivity, while IR identifies nitrile (C≡N) and carbonyl (C=O) stretches .

- Chiral HPLC : Validates enantiopurity using methanol elution on Chiralpak columns .

Advanced: How do researchers address contradictions in spectral data during characterization?

- Multi-Technique Validation : Cross-validate NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing tautomers in pyrazole derivatives) .

- Computational Modeling : Hirshfeld analysis and density functional theory (DFT) assess intermolecular interactions and electronic properties .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors.

- Spill Management : Neutralize with sodium carbonate and dispose via hazardous waste protocols .

Advanced: What strategies optimize reaction yields in large-scale syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature Control : Maintain 80°C to balance reaction rate and byproduct formation .

- Catalytic Additives : Use piperidine in Knoevenagel condensations to accelerate enolate formation .

Advanced: How is this compound applied in studying enzyme inhibition mechanisms?

- Kinetic Assays : Measure IC₅₀ values against targets like JAK1 using fluorescence polarization .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes in spirocyclic scaffolds .

Basic: What are the storage conditions to ensure compound stability?

- Temperature : Store at –20°C under inert gas (N₂ or Ar).

- Light Sensitivity : Protect from light using amber glass vials .

Advanced: How does steric hindrance influence its reactivity in nucleophilic substitutions?

The pyrimidine ring’s methylthio group creates steric bulk, directing nucleophilic attacks to the α-carbon of the ketone. Computational studies (e.g., Mulliken charges) quantify electronic effects on reaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.